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Compound of Interest

Compound Name: Jak-IN-5

Cat. No.: B8103325 Get Quote

Disclaimer: Information regarding the specific molecule "Jak-IN-5" is not publicly available at

this time. Therefore, this guide provides a comprehensive overview of a well-characterized and

clinically approved Janus Kinase (JAK) inhibitor, Tofacitinib, as a representative example to

fulfill the user's request for a detailed technical guide on a JAK inhibitor.

Introduction
Tofacitinib (formerly known as CP-690,550) is an orally bioavailable small molecule inhibitor of

the Janus kinase (JAK) family of non-receptor tyrosine kinases. It is a targeted

immunomodulator that interferes with the JAK-STAT signaling pathway, a critical conduit for

cytokine signaling that plays a central role in immune responses and inflammation.

Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and

inflammatory diseases. Tofacitinib is approved for the treatment of conditions such as

rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Chemical Structure and Properties
Tofacitinib has a pyrrolo[2,3-d]pyrimidine core structure.

IUPAC Name: 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-

yl)amino)piperidin-1-yl)-3-oxopropanenitrile

Chemical Formula: C₁₆H₂₀N₆O
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Molecular Weight: 312.37 g/mol

SMILES: CC1CN(C(=O)CC#N)CC[C@H]1N(C)C2=NC=NC3=C2C=CN3

InChI Key: UFFMZEJHFHMTAD-SECBINFHSA-N

Mechanism of Action
Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. The

JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

These kinases are crucial for the signal transduction of numerous cytokines and growth factors.

Upon cytokine binding to their receptors, associated JAKs are activated, leading to the

phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal

Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then

dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in

inflammation, immunity, and hematopoiesis. Tofacitinib, by blocking JAK activity, effectively

interrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory

mediators.

Signaling Pathway Diagram
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
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Quantitative Data
The inhibitory activity of Tofacitinib against different JAK isoforms and its cellular potency are

summarized below.

Target IC₅₀ (nM) Assay Type Reference

JAK1 1 Enzymatic Assay
Flanagan et al., J Med

Chem, 2010

JAK2 20 Enzymatic Assay
Flanagan et al., J Med

Chem, 2010

JAK3 112 Enzymatic Assay
Flanagan et al., J Med

Chem, 2010

TYK2 >1000 Enzymatic Assay
Flanagan et al., J Med

Chem, 2010

IL-2 induced STAT5

phosphorylation
10 Human T-cell Assay

Meyer et al., J

Inflamm (Lond), 2010

IL-6 induced STAT3

phosphorylation
137 Human T-cell Assay

Meyer et al., J

Inflamm (Lond), 2010

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tofacitinib against

JAK family kinases.

Methodology:

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2

enzymes and a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) are

prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM

EGTA, 0.01% Brij-35).
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Compound Dilution: Tofacitinib is serially diluted in DMSO to create a range of

concentrations.

Kinase Reaction: The kinase reaction is initiated by adding ATP (at a concentration close to

its Km for each enzyme) to a mixture of the enzyme, substrate, and Tofacitinib (or DMSO as

a vehicle control).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specified time (e.g., 60 minutes).

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using

various methods, such as:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to

measure the amount of ATP remaining after the kinase reaction.

Fluorescence-based assay: Using a phosphospecific antibody to detect the

phosphorylated substrate.

Data Analysis: The percentage of kinase inhibition for each Tofacitinib concentration is

calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data

to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay
Objective: To measure the inhibitory effect of Tofacitinib on cytokine-induced STAT

phosphorylation in a cellular context.

Methodology:
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Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

(e.g., UT-7/EPO) are cultured under standard conditions.

Compound Treatment: Cells are pre-incubated with various concentrations of Tofacitinib or

vehicle (DMSO) for a defined period (e.g., 1-2 hours).

Cytokine Stimulation: Cells are then stimulated with a specific cytokine to induce JAK-STAT

signaling (e.g., IL-2 to activate JAK1/3 and phosphorylate STAT5, or IL-6 to activate JAK1/2

and phosphorylate STAT3).

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to release

intracellular proteins.

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured

using a sensitive immunoassay, such as:

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with antibodies specific for the phosphorylated form of the STAT protein of interest.

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a

fluorescently labeled antibody specific for the pSTAT. The fluorescence intensity is then

measured by flow cytometry.

ELISA: A sandwich ELISA format can be used where a capture antibody binds to the total

STAT protein, and a detection antibody specific for the phosphorylated form is used for

quantification.

Data Analysis: The level of pSTAT in Tofacitinib-treated cells is compared to the cytokine-

stimulated vehicle control to determine the percentage of inhibition. The IC₅₀ value is

calculated using a dose-response curve.

Synthesis
The synthesis of Tofacitinib is a multi-step process. A generalized synthetic scheme is outlined

below, based on published methods.

Synthetic Scheme Overview
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

(3R,4R)-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Nucleophilic Aromatic Substitution

(3R,4R)-4-methyl-N-methylpiperidin-3-amine

Tofacitinib

Acylation with 3-cyanoacetylating agent
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Caption: A high-level overview of a potential synthetic route to Tofacitinib.

Conclusion
Tofacitinib is a potent inhibitor of the JAK family of kinases, with a mechanism of action that

involves the disruption of the JAK-STAT signaling pathway. Its efficacy in treating various

inflammatory and autoimmune diseases underscores the therapeutic potential of targeting this

pathway. The in vitro and cellular assays described provide a framework for evaluating the

activity of Tofacitinib and other potential JAK inhibitors. The chemical synthesis of Tofacitinib

has been optimized to allow for its production as a pharmaceutical agent. This guide provides a

technical overview for researchers and drug development professionals interested in the

chemical and biological properties of this important class of therapeutic agents.

To cite this document: BenchChem. [In-depth Technical Guide to a Janus Kinase (JAK)
Inhibitor: Tofacitinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103325#understanding-the-chemical-structure-of-
jak-in-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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